Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone]
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Overview
Description
Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] is a complex organic compound that features a piperazine ring bonded to two dichloromethylcyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] typically involves the reaction of piperazine with 2,2-dichloro-1-methylcyclopropylmethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone].
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique mechanical and chemical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Similar in having two chloroethyl groups attached to a central nitrogen atom.
1,4-Dibenzoylpiperazine: Similar in having a piperazine ring with two benzoyl groups attached.
Uniqueness
Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone] is unique due to its dichloromethylcyclopropyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
[4-(2,2-dichloro-1-methylcyclopropanecarbonyl)piperazin-1-yl]-(2,2-dichloro-1-methylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl4N2O2/c1-11(7-13(11,15)16)9(21)19-3-5-20(6-4-19)10(22)12(2)8-14(12,17)18/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDTBFMMHRPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)C(=O)C3(CC3(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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